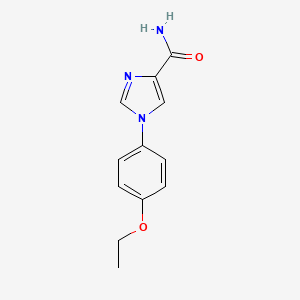
(R)-Dibenzyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Dibenzyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is a chemical compound with the molecular formula C21H24N2O4 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Dibenzyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate typically involves the reaction of piperazine derivatives with benzyl chloroformate under basic conditions. One common method includes the following steps:
Protection of Piperazine: The piperazine ring is protected by reacting it with benzyl chloroformate in the presence of a base such as triethylamine.
Hydroxymethylation: The protected piperazine is then reacted with formaldehyde to introduce the hydroxymethyl group.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
®-Dibenzyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(carboxymethyl)piperazine-1,4-dicarboxylate.
Reduction: Formation of 2-(hydroxymethyl)piperazine derivatives.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-Dibenzyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it useful in the development of new drugs and therapeutic agents.
Medicine
In medicinal chemistry, ®-Dibenzyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is explored for its potential pharmacological properties. It may serve as a precursor for the synthesis of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the production of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of ®-Dibenzyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with target molecules, while the piperazine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
- ®-tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate
- Di-tert-butyl piperazine-1,4-dicarboxylate
Uniqueness
®-Dibenzyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is unique due to its specific functional groups and stereochemistry. The presence of benzyl groups and the hydroxymethyl group provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are desired.
Properties
Molecular Formula |
C21H24N2O5 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
dibenzyl (2R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C21H24N2O5/c24-14-19-13-22(20(25)27-15-17-7-3-1-4-8-17)11-12-23(19)21(26)28-16-18-9-5-2-6-10-18/h1-10,19,24H,11-16H2/t19-/m1/s1 |
InChI Key |
SSZBKQWOELZIFW-LJQANCHMSA-N |
Isomeric SMILES |
C1CN([C@H](CN1C(=O)OCC2=CC=CC=C2)CO)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CN(C(CN1C(=O)OCC2=CC=CC=C2)CO)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



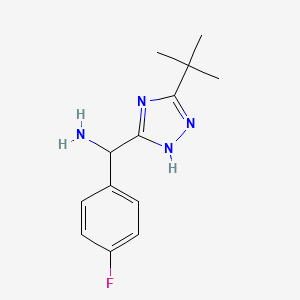
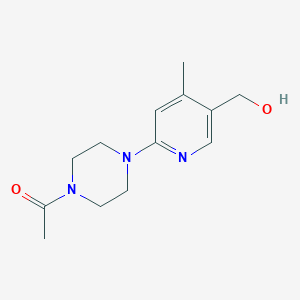
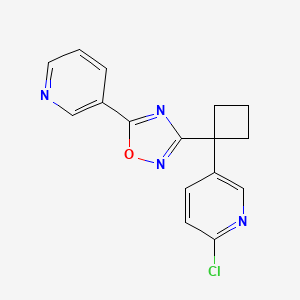
![2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B11792518.png)


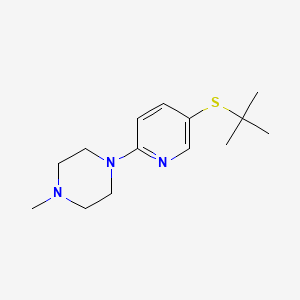
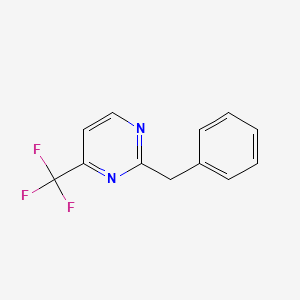


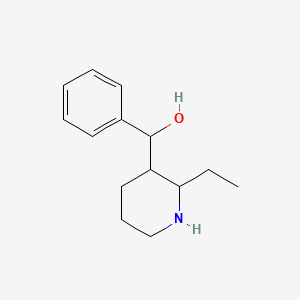
![4-Ethoxy-2-hydrazinyl-7-methylbenzo[d]thiazole](/img/structure/B11792561.png)
